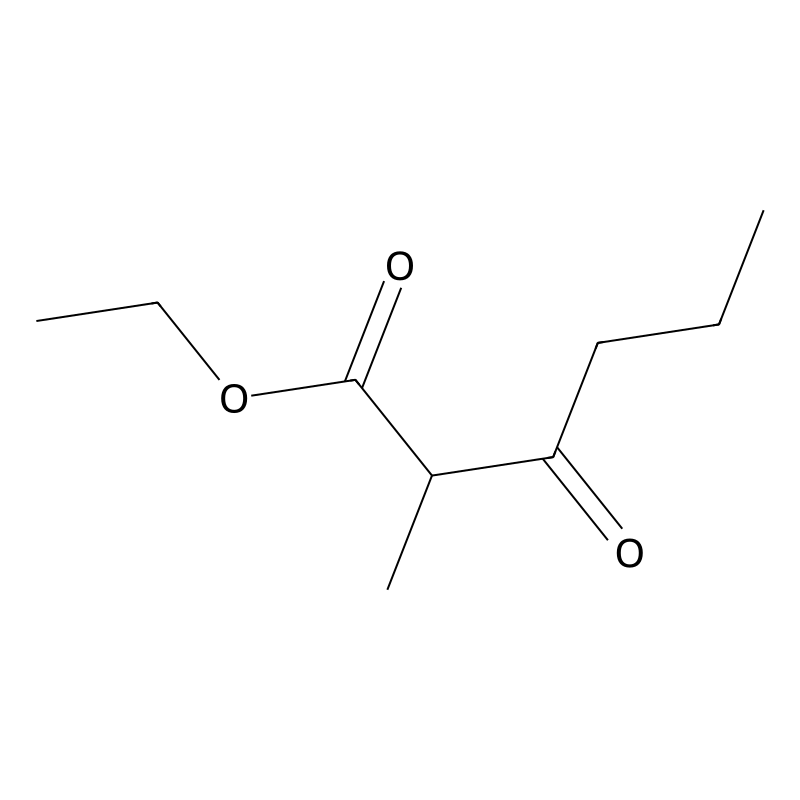Ethyl 2-methyl-3-oxohexanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 2-methyl-3-oxohexanoate is an organic compound characterized by its ester functional group and a ketone moiety. Its molecular formula is , and it features a carbon chain with a methyl group at the second position and a keto group at the third position. This structure imparts unique chemical properties, making it a valuable compound in various synthetic and biological applications.
Organic synthesis
Ethyl 2-methyl-3-oxohexanoate possesses a ketone functional group (C=O) and an ester functional group (C-O-O-C). These functional groups can be involved in various organic reactions, potentially serving as a starting material or intermediate in the synthesis of more complex molecules.
Medicinal chemistry
The ketone and ester functionalities present in Ethyl 2-methyl-3-oxohexanoate are commonly found in various bioactive molecules. While there is no current evidence of specific research on this compound for its medicinal properties, it could potentially be investigated for its biological activity in various assays relevant to drug discovery.
Material science
Esters can participate in various polymerization reactions, potentially leading to the formation of polymers with specific properties. Ethyl 2-methyl-3-oxohexanoate, if it can undergo polymerization, could be explored for potential applications in materials science.
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids, specifically 2-methyl-3-oxohexanoic acid.
- Reduction: It can be reduced to yield alcohol derivatives, such as 2-methyl-3-hydroxyhexanoate.
- Substitution: The ester group can participate in nucleophilic substitution reactions, allowing for the formation of various substituted esters depending on the nucleophile used.
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively.
Ethyl 2-methyl-3-oxohexanoate exhibits biological activity primarily through its interactions with enzymes involved in metabolic pathways. It has been studied for its potential effects on enzyme-catalyzed reactions, where it may act as a substrate or inhibitor. The compound's ability to form oximes and hydrazones through nucleophilic addition with aldehydes and ketones suggests it could influence various cellular processes.
Several methods exist for synthesizing Ethyl 2-methyl-3-oxohexanoate:
- Esterification: A common method involves the esterification of 2-methyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and increase yield. The process often includes purification steps like distillation to obtain high-purity products.
Ethyl 2-methyl-3-oxohexanoate has diverse applications across various fields:
- Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
- Biology: Used in studies of enzyme-catalyzed reactions and metabolic pathways.
- Medicine: Investigated for potential pharmaceutical applications and development of therapeutic agents.
- Industry: Utilized in producing fragrances, flavors, and other fine chemicals.
Research indicates that Ethyl 2-methyl-3-oxohexanoate interacts with various enzymes, particularly those involved in metabolic pathways. These interactions are essential for understanding its potential effects on biological systems and its utility as a drug precursor or agricultural agent. Specific studies have shown that the compound can influence enzyme activity through its structural features, particularly its keto and ester groups.
Ethyl 2-methyl-3-oxohexanoate can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 3-oxohexanoate | Similar structure but lacks methyl group | Different reactivity due to absence of methyl group |
| Methyl 2-methyl-3-oxohexanoate | Methyl group instead of ethyl | Lower lipophilicity compared to ethyl variant |
| 2-Methyl-3-oxohexanoic acid | Acid form without ethyl ester group | More polar, influencing solubility |
| Tert-butyl 2-methyl-3-oxohexanoate | Tert-butyl group enhances lipophilicity | Different reactivity profile due to bulky group |
The uniqueness of Ethyl 2-methyl-3-oxohexanoate lies in its specific combination of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its structure allows for versatile applications in synthetic chemistry and biological systems.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








